molecular formula C16H18N2O3S B2856843 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795304-18-5

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2856843
CAS No.: 1795304-18-5
M. Wt: 318.39
InChI Key: JYNVUXHDUMCFAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolidine-2,4-dione derivatives can be synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives, acting as both solvents and catalysts . Another method involves the use of physiochemical parameters and spectral techniques (1 H-NMR, IR, MS etc.) for the synthesis of a novel series of thiazolidine-2,4-dione molecules .


Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions. For instance, they can be synthesized via Knoevenagel condensation . The synthesized compounds can then be evaluated for their antioxidant, anticancer, and antimicrobial potential .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Thiazolidine-2,4-diones, a class of heterocyclic compounds, have been extensively studied for their various biological activities, including antimicrobial and antifungal effects. For instance, derivatives of thiazolidine-2,4-dione have demonstrated significant in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds, synthesized through Knoevenagel condensation, showed potent activity, with some exhibiting minimum inhibitory concentrations (MICs) as low as 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis. Furthermore, these derivatives also exhibited excellent antifungal activity, with certain compounds showing more than 60% inhibition against fungi such as Aspergillus niger and A. flavus, even outperforming commercially available drugs like fluconazole (Prakash et al., 2011).

Cancer Therapeutics

Another significant area of application for thiazolidine-2,4-dione derivatives is in cancer therapy. These compounds have been identified as dual inhibitors of critical signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt pathways. A specific derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has shown promise in inhibiting cell proliferation, inducing early apoptosis, and arresting cancer cells in the G(0)/G(1) phase in human leukemia cells. This highlights the potential of thiazolidine-2,4-dione derivatives as lead compounds for developing novel anticancer agents targeting these signaling pathways (Li et al., 2010).

Design and Synthesis for Anti-Cancer Activity

Further research has focused on designing and synthesizing novel thiazolidine-2,4-dione derivatives to evaluate their potential anti-cancer activities. These studies involve the synthesis of compounds and their evaluation against specific cancer cell lines, such as breast cancer MCF-7 cells, using methods like the sulforhodamine B (SRB) method. Some derivatives have shown significant cytotoxic activity, comparable to standard anti-cancer drugs, suggesting the importance of specific substituents on the thiazolidine-2,4-dione scaffold for enhancing anti-cancer activity. Molecular modeling studies have also been conducted to understand the interaction of these compounds with cancer-related proteins, providing insights into the design of more effective anti-cancer agents (Asati & Bharti, 2018).

Future Directions

Thiazolidin-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of future research .

Properties

IUPAC Name

3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNVUXHDUMCFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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